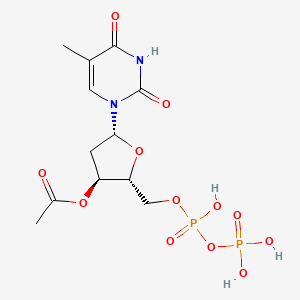

3'-O-Acetylthymidine-5'-diphosphate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H18N2O12P2 |

|---|---|

Molekulargewicht |

444.22 g/mol |

IUPAC-Name |

[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C12H18N2O12P2/c1-6-4-14(12(17)13-11(6)16)10-3-8(24-7(2)15)9(25-10)5-23-28(21,22)26-27(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,21,22)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |

InChI-Schlüssel |

UWSIAAWKEICIJY-IVZWLZJFSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 3 O Acetylthymidine 5 Diphosphate

Phosphorylation and Diphosphorylation Strategies for 5'-Position Functionalization

Once 3'-O-acetylthymidine is synthesized, the next stage involves the introduction of a diphosphate (B83284) group at the 5'-position. This transformation is a cornerstone of nucleotide chemistry and can be achieved through various chemical phosphorylation techniques.

The synthesis of nucleoside 5'-diphosphates from the corresponding nucleosides is a challenging process due to the lability of the phosphoanhydride bond. umich.edu Several methods have been developed over the years.

One of the most effective strategies for preparing nucleoside 5'-diphosphates is the method developed by Poulter and colleagues. mdpi.com This approach involves a one-step nucleophilic substitution (SN2) reaction. The 5'-hydroxyl group of the protected nucleoside is first converted into a good leaving group, typically a tosylate. This 5'-O-tosyl intermediate then reacts with a tetrabutylammonium (B224687) salt of pyrophosphate in an aprotic solvent like acetonitrile. mdpi.com This method has been successfully used to synthesize various nucleoside diphosphates (NDPs) in good yields. mdpi.com

Another common approach utilizes condensing agents to facilitate the coupling of a nucleoside 5'-monophosphate with inorganic phosphate (B84403). N,N'-dicyclohexylcarbodiimide (DCC) has been used for this purpose, leading to the formation of di- and triphosphates of naturally occurring nucleosides. mdpi.com The reaction is thought to proceed through the activation of the nucleoside monophosphate by DCC. mdpi.com

Phosphorylation reactions are crucial in organic synthesis, particularly for producing nucleotides. tcichemicals.com The choice of phosphorylating agent and reaction conditions is critical for achieving high yields and avoiding side reactions. umich.edu

Phosphorylating agents can be broadly classified based on the oxidation state of the phosphorus atom. nih.gov

P(V) Reagents : These agents, such as phosphorus oxychloride (POCl3), introduce the phosphorus atom in its final oxidation state. umich.edunih.gov While direct, these reactions can sometimes be slow and may lack regioselectivity, often necessitating the use of protecting groups. umich.edu

P(III) Reagents : These strategies, including the phosphoramidite (B1245037) and H-phosphonate methods, involve an initial reaction with a P(III) compound, followed by an oxidation step (e.g., with iodine or bromine) to form the desired P(V) phosphate. nih.gov These methods are highly efficient and form the basis of modern automated oligonucleotide synthesis.

For the synthesis of diphosphates, the reaction mechanism often involves the activation of a phosphate group to make it more electrophilic. In the DCC method, the nucleoside 5'-monophosphate attacks the carbodiimide, forming a highly reactive O-phosphoisourea intermediate. This intermediate is then susceptible to nucleophilic attack by inorganic phosphate to form the diphosphate bond. mdpi.com

Optimization of these reactions involves careful control of stoichiometry, temperature, solvent, and pH to maximize the yield of the desired diphosphate while minimizing the formation of byproducts such as symmetrical dinucleoside pyrophosphates or hydrolysis of the product. mdpi.com

Table 2: Comparison of Selected Phosphorylation Strategies

| Method | Key Reagent(s) | Precursor | Advantages | Disadvantages |

|---|---|---|---|---|

| Poulter's Method | Tosyl chloride, Tetrabutylammonium pyrophosphate | 5'-OH Nucleoside | Good yields, one-pot for diphosphate | Requires activation of 5'-OH |

| Carbodiimide Method | DCC, Inorganic Phosphate | 5'-Monophosphate | Common condensing agent | Moderate yields, byproduct formation |

| Phosphoramidite Method | Phosphoramidite, Activator, Oxidant | 5'-OH Nucleoside | High efficiency, suitable for automation | Primarily for monophosphate linkages |

Synthesis of Analogs and Conjugates of 3'-O-Acetylthymidine-5'-Diphosphate

The synthetic methodologies used to prepare 3'-O-acetylthymidine and its subsequent diphosphate can be adapted to create a wide array of analogs and conjugates. These modified structures are valuable tools for studying biological processes and for the development of therapeutic agents.

A key example is the synthesis of dithymidine phosphate analogues where a sulfur atom replaces one of the bridging oxygen atoms in the phosphate linkage. In one reported synthesis, 3'-O-acetylthymidine was used as a starting material to prepare a dithymidine-3'-S-phosphorothioate. nih.govoup.com The synthesis involved the activation of a 5'-O-monomethoxytritylthymidine-3'-S-phosphorothioamidite with 5-(p-nitrophenyl)tetrazole, which then reacted with 3'-O-acetylthymidine. nih.govoup.com The resulting intermediate dinucleoside phosphorothioite was subsequently oxidized using agents like tetrabutylammonium periodate to yield the stable 3'-S-phosphorothioate product after deprotection. nih.govoup.com

This example illustrates how 3'-O-acetylthymidine serves as a versatile building block. The 5'-hydroxyl group is available for phosphoramidite coupling, while the 3'-acetyl group protects the 3'-hydroxyl during the reaction. This strategy allows for the incorporation of modified linkages and the creation of complex nucleotide analogs.

Development of Related Acetylated and Phosphorylated Thymidine (B127349) Derivatives

The synthesis of acetylated and phosphorylated thymidine derivatives is a cornerstone of nucleic acid chemistry, historically significant for the development of oligonucleotide synthesis. One of the early approaches, the phosphodiester method, utilized building blocks such as 3'-O-acetylthymidine 5'-phosphate. In this methodology, a reaction is carried out between 5'-O-tritylthymidine and 3'-O-acetylthymidine 5'-phosphate, often facilitated by coupling agents like N1,N3-dicyclohexylcarbodiimide (DCC) or toluene-4-sulfonyl chloride (TsCl) in a pyridine solution. biosyn.com Subsequent removal of the trityl and acetyl protecting groups yields the desired dinucleotide. biosyn.com

This foundational chemistry has evolved, but the principle of using acetyl groups for protection remains relevant. For instance, in modern phosphoramidite synthesis, a capping step is employed to block unreacted 5'-hydroxyl groups from further chain elongation. wikipedia.orgatdbio.com This is typically achieved by treating the solid-support-bound oligonucleotide with acetic anhydride (B1165640) and an activator like 1-methylimidazole, which acetylates the free hydroxyls. wikipedia.orgatdbio.com While this does not involve the synthesis of a stable acetylated nucleotide derivative for incorporation, it highlights the continued utility of acetylation in controlling synthetic outcomes.

Research into nucleoside analogues as therapeutic agents has also driven the development of varied acetylated and phosphorylated derivatives. These modifications are explored to enhance drug properties, including stability and activity. The enzymatic and chemical stability of these derivatives are critical factors, as is their ability to be recognized and processed by cellular kinases to form the active triphosphate form. uni-hamburg.denih.gov

Synthesis of Boron-Modified Thymidine Nucleosides and Phosphotriesters

The incorporation of boron into nucleosides and nucleotides opens avenues for new therapeutic and diagnostic applications, including boron neutron capture therapy and the development of novel molecular probes. nih.gov The synthesis of boron-modified thymidine derivatives can be approached in several ways, such as modifying the phosphate group or attaching a boron cluster to the nucleoside itself.

One strategy involves the synthesis of thymidine 5′-[a-P-borano, a-P-thio]triphosphate. This method provides a pathway to introduce a borano group at the α-phosphate position, which can enhance resistance to nuclease degradation. mdpi.com Another approach focuses on creating boranophosphate DNA from H-boranophosphonate precursors. nih.gov In this solid-phase synthesis, a boranophosphate derivative is synthesized on a solid support and then converted into an acyl phosphite (B83602) intermediate using pivaloyl chloride. This intermediate can then be transformed into various P-modified derivatives, including phosphotriesters. nih.gov

A distinct methodology involves attaching larger boron clusters, such as carboranes, to the nucleoside. This has been achieved using "click chemistry" (Huisgen–Sharpless–Meldal reaction) to link an electroneutral 1,2-dicarba-closo-dodecaborane or a negatively charged 7,8-dicarba-nido-undecaborate ion to all four canonical nucleosides, including thymidine. researchgate.net These modified nucleosides can then be converted into phosphoramidite building blocks suitable for automated DNA synthesis. researchgate.net

Table 1: Comparison of Boron-Modification Strategies for Thymidine Derivatives

| Strategy | Boron Moiety | Point of Attachment | Synthetic Method | Key Feature |

|---|---|---|---|---|

| α-Phosphate Modification | Borano group (-BH3) | α-phosphate | Reaction with salicyl chlorophosphite, oxidation, and pyrophosphorylation | Creates nuclease-resistant triphosphate analogues. mdpi.com |

| H-Boranophosphonate Conversion | Boranophosphate | Internucleotide linkage | Solid-phase synthesis via acyl phosphite intermediate | Allows for the synthesis of various P-modified oligonucleotides. nih.gov |

Integration into Oligonucleotide Structures and Advanced Nucleic Acid Constructs

The integration of modified nucleosides, including derivatives of this compound, into oligonucleotide chains is predominantly accomplished through automated solid-phase synthesis. The phosphoramidite method is the most widely used technique for this purpose. wikipedia.orgatdbio.com This process involves the sequential coupling of nucleoside phosphoramidite building blocks to a growing chain attached to a solid support. wikipedia.org

The synthesis cycle consists of four main steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group. atdbio.com

Coupling: Addition of the next phosphoramidite monomer, which is activated by a reagent like tetrazole, to the free 5'-hydroxyl group. biosyn.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers). wikipedia.org

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water. biosyn.com

To incorporate a specific modification, a phosphoramidite monomer of the desired modified nucleoside is used during the coupling step. wikipedia.org After the full-length oligonucleotide is assembled, the final product is cleaved from the solid support and all remaining protecting groups (on the bases and phosphates) are removed, typically using aqueous ammonium hydroxide. wikipedia.orgatdbio.com This robust methodology allows for the site-specific incorporation of a vast array of chemical modifications, including acetylated, phosphorylated, and boron-modified thymidine derivatives, into synthetic DNA and RNA constructs. mdpi.com

Prodrug Design Principles in the Context of Nucleotide Delivery

Nucleoside and nucleotide analogues are potent therapeutic agents, but their effectiveness is often hampered by poor cellular uptake. nih.gov Because nucleotides like this compound are negatively charged at physiological pH, they cannot readily cross the lipophilic cell membrane. nih.govresearchgate.net Prodrug strategies aim to overcome this limitation by masking the charged phosphate groups with lipophilic moieties, thereby enhancing membrane permeability. researchgate.netnih.gov Once inside the cell, these masking groups are cleaved by intracellular enzymes or chemical hydrolysis to release the active nucleotide metabolite. nih.gov

Chemical Modulations for Enhanced Cellular Permeability and Bioavailability

A variety of chemical strategies have been developed to mask the phosphate moiety and improve the cellular permeability of nucleotides. These approaches convert the anionic nucleotide into a neutral, more lipophilic species.

Acyloxyalkyl Esters: This strategy involves attaching acyloxyalkyl groups, such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC), to the phosphate. acs.orgnih.gov These groups increase lipophilicity, facilitating passive diffusion across the cell membrane. mdpi.com The bis(POM) prodrug of adefovir is a well-known example that demonstrates improved oral bioavailability. acs.org

Aryl Phosphoramidates (ProTide Technology): This widely successful approach masks one of the phosphate's negative charges with an aryl group and the other with an amino acid ester. nih.govacs.org The resulting phosphoramidate is neutral and cell-permeable. The choice of the aryl group and the amino acid can be fine-tuned to modulate stability and the rate of intracellular activation. nih.govnih.gov

cycloSal-Pronucleotides: The cycloSaligenyl (cycloSal) technology uses a cyclic phosphate triester to deliver nucleoside monophosphates. uni-hamburg.denih.gov These prodrugs are lipophilic and can be designed for either chemical or enzymatic activation inside the cell, which triggers the release of the nucleotide. uni-hamburg.de

Lipid Conjugates: Attaching long-chain lipids, such as alkoxyalkyl groups, to the nucleotide can significantly enhance membrane permeability. nih.gov These conjugates can be absorbed similarly to lysophospholipids and have shown substantial increases in in vitro potency. nih.govnih.gov

Table 2: Prodrug Strategies for Enhanced Nucleotide Permeability

| Prodrug Approach | Masking Moiety | Key Advantage | Example Application |

|---|---|---|---|

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM), Isopropyloxycarbonyloxymethyl (POC) | Simple structure, improves oral bioavailability. acs.org | Adefovir dipivoxil, Tenofovir disoproxil. nih.govacs.org |

| Aryl Phosphoramidates (ProTides) | Aryl group and an amino acid ester | High efficiency of intracellular delivery, bypasses initial phosphorylation. acs.org | Sofosbuvir, Tenofovir alafenamide (TAF). acs.org |

| cycloSal-Pronucleotides | Cyclic Saligenyl phosphate triester | Tunable release mechanism (chemical or enzymatic). uni-hamburg.denih.gov | Delivery of d4TMP. uni-hamburg.de |

Strategies for Intracellular Release of the Active Diphosphate Form

The success of a nucleotide prodrug hinges on the efficient and selective release of the active phosphorylated form within the target cell. The activation mechanisms are designed to be triggered by the intracellular environment.

For aryl phosphoramidate (ProTide) prodrugs, activation is a multi-step enzymatic process. nih.gov

The process is typically initiated by a carboxyesterase, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1), which cleaves the amino acid ester to yield a carboxylate intermediate. acs.org

This intermediate undergoes spontaneous intramolecular cyclization, leading to the displacement of the aryl group (e.g., phenol).

The resulting cyclic intermediate is then hydrolyzed by a phosphoramidase enzyme, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the nucleoside monophosphate. acs.org This monophosphate is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.

Acyloxyalkyl ester prodrugs are also activated by intracellular esterases. acs.org These enzymes hydrolyze the ester bond, releasing an unstable hydroxymethyl intermediate that subsequently breaks down to liberate the free nucleotide and formaldehyde. acs.org

The cycloSal approach can be triggered by different mechanisms depending on its design. First-generation cycloSal prodrugs rely on chemical hydrolysis, which is pH-dependent. uni-hamburg.denih.gov Later generations were designed for enzymatic activation, where an enzyme cleaves a substituent on the aromatic ring, converting it into a strong electron-withdrawing group. This change destabilizes the cyclic triester and triggers the rapid release of the nucleoside monophosphate. uni-hamburg.de

Comparative Analysis of Acetyl Ester Prodrugs and Phosphorylated Nucleoside Prodrugs

Acetyl ester modifications and modern phosphorylated nucleoside prodrugs represent different strategies with distinct goals and mechanisms.

Acetyl Ester Prodrugs: Acetyl groups, particularly when attached to hydroxyls on the sugar ring (e.g., 3'-O-acetyl), primarily function as protecting groups during chemical synthesis or as simple prodrug moieties. biosyn.com As a prodrug, an acetyl ester can increase lipophilicity to a modest degree. Its cleavage within cells is generally mediated by non-specific esterases to release the parent nucleoside. However, this strategy does not address the rate-limiting first phosphorylation step required for activation. nih.gov The parent nucleoside is released, which must then compete for cellular kinases to be converted to the monophosphate form.

Phosphorylated Nucleoside Prodrugs (e.g., ProTides, Acyloxyalkyl Esters): These are more sophisticated strategies designed specifically to bypass the initial, often inefficient, phosphorylation of the nucleoside. nih.govacs.org By delivering the nucleoside directly as a monophosphate equivalent, they can overcome resistance mechanisms that involve deficient nucleoside kinase activity. nih.gov These prodrugs are engineered for efficient cellular uptake and specific enzymatic activation to ensure the targeted release of the monophosphate intracellularly. acs.org While structurally more complex, this approach has proven highly effective, leading to several clinically successful antiviral drugs. nih.govacs.org

Table 3: Comparative Features of Acetyl Ester and Phosphorylated Nucleoside Prodrugs

| Feature | Acetyl Ester Prodrugs | Phosphorylated Nucleoside Prodrugs (e.g., ProTides) |

|---|---|---|

| Primary Goal | Modest increase in lipophilicity; protection during synthesis. | Bypass the first phosphorylation step; enhance cellular permeability. nih.govacs.org |

| Released Moiety | Parent Nucleoside | Nucleoside Monophosphate |

| Activation Step Bypassed | None | Initial phosphorylation by nucleoside kinases. nih.gov |

| Activation Mechanism | General esterase hydrolysis | Specific, multi-step enzymatic cascade (e.g., Carboxyesterase, HINT1). acs.org |

| Complexity | Structurally simple | Structurally more complex, requires multi-step synthesis. |

| Efficacy | Generally lower efficacy in overcoming kinase-dependent resistance. | High efficacy, can overcome resistance due to poor phosphorylation. nih.gov |

Molecular Mechanisms of Action and Biochemical Interrogations

Interaction with DNA Synthesis and Replication Machinery

The introduction of a 3'-O-acetyl group and the presence of a diphosphate (B83284) instead of a triphosphate at the 5' position of thymidine (B127349) are significant modifications that are expected to profoundly influence its interaction with the DNA replication machinery.

Substrate Recognition and Incorporation by DNA Polymerases

DNA polymerases are highly specific enzymes that catalyze the extension of a DNA strand by adding deoxynucleoside triphosphates (dNTPs). The recognition of a substrate by DNA polymerase is a multi-step process involving the correct base pairing with the template strand and the precise positioning of the 3'-hydroxyl group for nucleophilic attack on the alpha-phosphate of the incoming dNTP. ebi.ac.uk

The presence of a diphosphate at the 5' position of 3'-O-Acetylthymidine would likely alter its binding affinity to the active site of DNA polymerase. While some DNA polymerases have been shown to utilize deoxynucleoside diphosphates (dNDPs) as substrates, the efficiency is generally lower compared to dNTPs. For instance, Taq DNA polymerase can utilize dNDPs, but with a significantly higher Michaelis constant (KM), indicating a lower affinity.

Furthermore, the bulky 3'-O-acetyl group would likely create steric hindrance within the active site of the polymerase. This modification could interfere with the proper alignment of the nucleotide for catalysis, potentially making it a poor substrate for incorporation.

Influence on DNA Polymerase Fidelity and Processivity

The fidelity of DNA polymerases refers to their ability to incorporate the correct nucleotide, while processivity is the number of nucleotides incorporated in a single binding event. Both are critical for accurate and efficient DNA replication. wikipedia.org The presence of a modified nucleotide like 3'-O-Acetylthymidine-5'-diphosphate could potentially disrupt these functions.

Metabolic Pathways and Enzymatic Transformations within Cellular Systems

For any nucleoside analog to exert a biological effect, it must navigate the complex metabolic pathways within the cell. This includes enzymatic modifications that can either activate or inactivate the compound.

Enzymatic Deacetylation of the 3'-O-Acetyl Moiety

The 3'-O-acetyl group is an ester linkage that can be susceptible to hydrolysis by cellular esterases. nih.gov The regioselective deacetylation of acetylated nucleosides is a known biological process. nih.gov If this compound were to enter a cell, it is plausible that esterases could remove the acetyl group, converting it to thymidine-5'-diphosphate (B146983). The rate and extent of this deacetylation would be critical in determining the compound's ultimate fate and mechanism of action. Complete de-O-acetylation has been observed for various per-acetylated biomolecules. researchgate.net

Phosphorylation and Dephosphorylation Cascades involving the Diphosphate Group

Nucleosides and their phosphorylated derivatives are subject to a continuous cycle of phosphorylation and dephosphorylation catalyzed by kinases and phosphatases, respectively. For a nucleoside analog to become an active inhibitor of DNA synthesis, it typically needs to be in its triphosphate form.

Starting as a diphosphate, this compound (or its deacetylated form, thymidine-5'-diphosphate) would require phosphorylation by a nucleoside diphosphate kinase to be converted to the corresponding triphosphate. Conversely, it could be dephosphorylated to the monophosphate or nucleoside form by cellular phosphatases. The balance of these kinase and phosphatase activities would dictate the intracellular concentration of the potentially active triphosphate form. The metabolism of similar thymidine analogues often involves such phosphorylation steps. nih.gov

Specific Enzyme Interactions and Kinetic Characterization

The phosphorylation of nucleoside analogs is a key step in their activation, often carried out by deoxynucleoside kinases such as thymidine kinase (TK). nih.gov There are distinct differences in substrate specificity between viral and human thymidine kinases, a feature exploited in antiviral therapy. wikipedia.orgebi.ac.uk Human cytosolic thymidine kinase (TK1) has a relatively restricted substrate specificity but is known to tolerate modifications at the 3'-position of the sugar ring. nih.gov In contrast, mitochondrial thymidine kinase (TK2) displays a broader specificity for pyrimidine (B1678525) analogs but is less tolerant of sugar modifications. nih.gov

Viral thymidine kinases, such as that from the Herpes simplex virus (HSV1-TK), are known for their broad substrate specificity, accepting a wide range of pyrimidine and purine (B94841) analogs. ebi.ac.uk However, other viral TKs, like those from Feline and Canine herpesviruses, show a much more restricted specificity, limited primarily to thymidine and its close analogs. nih.gov

Given that human TK1 accepts 3'-modified substrates, it is plausible that 3'-O-Acetylthymidine could serve as a substrate for its initial phosphorylation to the monophosphate form. nih.gov The subsequent phosphorylation to the diphosphate (this compound) and triphosphate forms would be carried out by thymidylate kinase (TMPK) and nucleoside diphosphate kinase, respectively. The efficiency of these subsequent phosphorylation steps can be rate-limiting, as observed with AZT, where human TMPK shows poor activity against the monophosphate form. acs.org

Enzyme kinetic studies determine key parameters like the Michaelis constant (K_m), maximum reaction velocity (V_max), and the inhibition constant (K_i). teachmephysiology.comwikipedia.org K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. teachmephysiology.comyoutube.com

Specific K_m and V_max values for the interaction of this compound with its target enzymes are not available in the reviewed literature. However, kinetic data for related processes offer context. For example, two different dTTP-hydrolysing enzymes purified from human serum showed K_m values for the natural substrate dTTP of 38 µM and 20 µM, respectively. nih.gov For nucleoside analogs, kinetic parameters are crucial for understanding their mechanism. The study of immobilized trypsin, for instance, yielded a K_m of 0.12 mM and a V_max of 0.079 mM min⁻¹ mg enzyme⁻¹ for its substrate. nih.gov Determining these values for this compound and its precursors with enzymes like thymidine kinase and thymidylate kinase would be essential to quantify their interaction and phosphorylation efficiency.

Table 1: Illustrative Enzyme Kinetic Parameters This table presents example kinetic data for related enzymes and substrates to provide context, as specific values for this compound were not found.

| Enzyme | Substrate | K_m (µM) | Reference |

|---|---|---|---|

| Human Serum dTTPase 1 | dTTP | 38 | nih.gov |

| Human Serum dTTPase 2 | dTTP | 20 | nih.gov |

| Human Serum dCTPase-dTTPase | dCTP | 17 | nih.gov |

Acetyltransferases are enzymes that catalyze the transfer of an acetyl group from a donor molecule, commonly acetyl-coenzyme A, to a substrate. nih.gov A well-known example is histone acetyltransferase, which acetylates lysine (B10760008) residues on histone proteins, an epigenetic modification that typically reduces the histone's positive charge and affinity for negatively charged DNA, often leading to transcriptional activation. nih.gov

While acetyltransferases have a broad range of substrates, the specific enzymes responsible for the O-acetylation of the 3'-hydroxyl group of thymidine or its phosphorylated derivatives have not been characterized in the provided search results. The reactivity of hydroxyl groups in ribonucleic acids (RNA) is well-documented, where the 2'-OH group can be selectively acylated. nih.gov This reactivity is enhanced by the chemical environment within the nucleotide structure. nih.gov It is plausible that a similar enzymatic mechanism exists for the 3'-OH of deoxyribonucleosides, where a specific acetyltransferase could recognize thymidine or its phosphorylated forms as a substrate, leading to the formation of compounds like 3'-O-Acetylthymidine.

Effects on Nucleic Acid Structure and Dynamics

The structure of a nucleic acid is fundamental to its function. A polynucleotide chain has directionality, with a 5' end and a 3' end. khanacademy.orgaklectures.com Chain elongation occurs at the 3' end, where the 3'-hydroxyl group of the last nucleotide is essential for forming a phosphodiester bond with the incoming nucleotide. nih.govkhanacademy.org

Modification of this 3'-hydroxyl group, for instance by acetylation to form a 3'-O-acetyl group, would prevent this phosphodiester bond formation, acting as a chain terminator for DNA synthesis. wikipedia.org This is a common mechanism for many nucleoside analog drugs. wikipedia.org

Implications of 5'-Diphosphate for DNA/RNA Strand Interactions

The phosphorylation state of the 5' carbon on a nucleoside is a critical determinant of its role in nucleic acid metabolism. While nucleoside triphosphates (NTPs and dNTPs) are the canonical substrates for RNA and DNA synthesis, the presence of a diphosphate group, as seen in this compound, introduces significant alterations to the molecule's interaction with polymerases and the growing nucleic acid strand.

The fundamental process of DNA and RNA synthesis involves the enzymatic addition of nucleotides to a growing polynucleotide chain. nih.gov This reaction is driven by the energy released from the cleavage of a pyrophosphate (a two-phosphate unit) from a nucleoside triphosphate. The 3'-hydroxyl group of the terminal nucleotide on the growing strand performs a nucleophilic attack on the innermost (alpha) phosphate (B84403) of the incoming triphosphate, forming a phosphodiester bond. nih.govyoutube.com

The absence of the terminal gamma-phosphate in a nucleoside diphosphate (NDP) fundamentally alters this mechanism. Research has demonstrated that ribonucleoside-5'-diphosphates (NDPs) can, under certain conditions, be utilized as substrates by RNA polymerase (RNAP). nih.gov However, the efficiency of this incorporation is markedly lower than that observed with nucleoside triphosphates (NTPs). nih.gov

The structural basis for this reduced efficiency lies in the intricate network of interactions within the polymerase active site. During standard polymerization with an NTP, the triphosphate chain is stabilized by coordination with magnesium ions (Mg²⁺) and electrostatic interactions with key amino acid residues, such as lysine and arginine. youtube.comnih.gov The gamma-phosphate plays a crucial role in properly orienting the substrate for the nucleophilic attack. nih.gov

In the case of an NDP, the lack of the gamma-phosphate and its associated interactions leads to a less stable and less optimally configured substrate-enzyme complex. nih.gov This results in a slower reaction rate compared to that with NTPs. nih.gov The table below summarizes the key differences in the interaction of NTPs versus NDPs with polymerases.

| Feature | Nucleoside Triphosphate (NTP) Interaction | Nucleoside Diphosphate (NDP) Interaction |

| Terminal Phosphate | Gamma-phosphate present | Gamma-phosphate absent |

| Active Site Stabilization | Strong stabilization via interactions with the γ-phosphate and Mg²⁺ ions. nih.gov | Weaker stabilization due to the absence of γ-phosphate interactions. nih.gov |

| Substrate Positioning | Optimal positioning of the α-phosphate for nucleophilic attack. nih.gov | Sub-optimal positioning of the α-phosphate. nih.gov |

| Reaction Rate | Faster, more efficient incorporation. nih.gov | Slower, less efficient incorporation. nih.gov |

Furthermore, the phosphorylation state of a nucleotide's 5' end is a key recognition element for a wide range of nucleic acid-binding proteins beyond polymerases. For instance, the presence of a 5'-monophosphate is essential for the binding and optimal activity of certain exonucleases, such as the human mitochondrial genome maintenance exonuclease 1 (MGME1). nih.gov This highlights that the specific number of phosphate groups—mono, di, or tri—governs the molecule's potential to interact with different classes of enzymes involved in DNA and RNA metabolism.

In the specific case of this compound, the implications of the 5'-diphosphate group are coupled with the modification at the 3' position. The 3'-O-acetyl group effectively blocks the 3'-hydroxyl, which is the essential nucleophile required for chain elongation. nih.govlibretexts.org Therefore, even if the 5'-diphosphate end could be recognized and the molecule incorporated into a DNA strand by a polymerase, the acetylated 3' end would act as a chain terminator, preventing further extension of the polynucleotide.

The table below details the roles of the different molecular components during the interaction of a nucleotide with a polymerase active site.

| Component | Role in Interaction |

| α-phosphate | The target of nucleophilic attack by the 3'-OH group to form the phosphodiester bond. nih.gov |

| β-phosphate | Involved in coordinating with Mg²⁺ ions to stabilize the nucleotide in the active site. nih.gov |

| γ-phosphate (in NTPs) | Provides critical electrostatic and hydrogen-bonding interactions for stabilizing the transition state and is part of the leaving pyrophosphate group that drives the reaction forward. nih.gov |

| 3'-OH Group | Acts as the nucleophile that attacks the α-phosphate of the incoming nucleotide to form the phosphodiester bond, leading to strand elongation. nih.govlibretexts.org |

| Polymerase Active Site Residues | Amino acids (e.g., lysine, arginine) that form salt bridges and hydrogen bonds with the phosphate groups to correctly position the nucleotide for catalysis. nih.gov |

| Divalent Metal Ions (e.g., Mg²⁺) | Coordinate with the phosphate groups and the 3'-OH nucleophile to neutralize charge and facilitate the chemical reaction. youtube.comnih.gov |

Applications and Advanced Research Paradigms Utilizing 3 O Acetylthymidine 5 Diphosphate

Probing Fundamental Processes in DNA Replication and Repair

No specific studies were identified that describe the development or use of 3'-O-Acetylthymidine-5'-diphosphate as a molecular tool for mechanistic studies of DNA replication. The modification of the 3'-hydroxyl group with an acetyl group would theoretically block the addition of subsequent nucleotides by DNA polymerase, suggesting a potential role as a chain terminator. However, there is no readily available research that has explored this specific application for this compound in probing the intricacies of DNA polymerase function or the dynamics of the replication fork.

Similarly, a comprehensive search yielded no information on the use of this compound in the investigation of DNA damage response (DDR) pathways at a molecular level. While various nucleotide analogs are employed to induce and study DNA damage and the subsequent cellular repair mechanisms, this compound is not documented as one of these tools.

Pre-clinical Exploration in Antiviral Research

The exploration of nucleoside and nucleotide analogs as antiviral agents is a cornerstone of antiviral drug development. These compounds often act by inhibiting viral polymerases. A thorough review of the literature did not, however, produce any studies focused on this compound as an inhibitor of viral DNA polymerases, including those of herpesviruses or other DNA viruses.

Consequently, there is no available data on the assessment of this compound in in vitro antiviral assays or its evaluation in cellular models. The scientific community has extensively investigated other thymidine (B127349) analogs, such as Zidovudine (AZT), for their antiviral properties, but this compound does not feature in these preclinical research efforts based on available documentation. One study detailed the synthesis and in vitro antiviral activity of a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine as potential prodrugs for topical application against herpes simplex virus type 1 (HSV-1) nih.gov.

Contributions to Synthetic Biology and Genetic System Design

Synthetic biology often involves the design and construction of new biological parts, devices, and systems. This can include the use of modified nucleic acids to create novel genetic circuits or expand the genetic alphabet. There is currently no evidence in the scientific literature to suggest that this compound is utilized as a component in synthetic biology or in the design of genetic systems. The field tends to employ other types of modified nucleotides for such purposes.

Potential for Engineering Artificial Genetic Alphabets or Modified DNA

The concept of an expanded genetic alphabet, where additional, unnatural base pairs are incorporated into DNA, represents a significant frontier in synthetic biology. The integration of modified nucleotides like this compound is a key area of exploration in this field. While naturally occurring DNA utilizes a four-letter alphabet (A, T, C, G), the introduction of synthetic nucleotides could dramatically increase the information storage capacity and functional potential of DNA.

Research into artificial genetic systems has demonstrated the feasibility of incorporating modified nucleotides into DNA through enzymatic synthesis. Studies have evaluated various DNA polymerases for their ability to accept and incorporate thymidine analogs with modifications at the 5-position. nih.gov This work highlights the empirical nature of identifying suitable polymerase-substrate combinations for efficiently creating modified DNA. nih.gov The ultimate goal is to develop a system where these unnatural base pairs are replicated and transcribed with high efficiency and fidelity, akin to their natural counterparts. nih.gov The successful creation of semi-synthetic organisms that can store and retrieve increased genetic information underscores the potential of this approach. nih.gov

Facilitating Site-Specific DNA Modifications for Research Purposes

The ability to introduce modifications at specific sites within a DNA sequence is a powerful tool for both basic research and therapeutic applications. This site-specific modification allows for the precise investigation of DNA structure and function, as well as the development of novel therapeutic agents.

One area where this is particularly relevant is in the study of antisense oligonucleotides (ASOs), which are short, synthetic DNA or RNA strands that can bind to specific mRNA molecules and modulate gene expression. Research has shown that site-specific incorporation of modified nucleotides, such as 5'-methyl DNA, into the gap region of ASOs can enhance their therapeutic profile by reducing cytotoxicity while maintaining antisense activity. nih.gov These small structural changes can significantly impact the therapeutic properties of ASOs, offering a new avenue for chemical optimization focused on enhancing safety and efficacy. nih.gov

The introduction of site-specific DNA modifications is also crucial for understanding the role of various enzymatic modifications in regulating gene expression. By combining DNA-modifying enzymes with targeting modules like dCas9, researchers can now direct these enzymes to specific genomic loci. nih.gov This approach enables a more direct analysis of cause and effect at specific sites, moving beyond global analyses that result from deleting DNA-modifying enzymes. nih.gov

Studies in Nucleotide Metabolism and Signal Transduction Pathways

Tracing Metabolic Fates of Modified Nucleotides

Understanding the metabolic fate of modified nucleotides is crucial for the development of effective therapeutic agents and for deciphering their roles in cellular processes. The introduction of modifications to nucleosides can significantly alter their metabolic pathways, including their uptake, phosphorylation, and incorporation into nucleic acids.

Prodrug strategies, such as the ProTide approach, have been developed to enhance the intracellular delivery of nucleoside monophosphates. acs.org This technology involves masking the phosphate (B84403) group of a nucleotide to create a more lipophilic compound that can more easily cross cell membranes. acs.org Once inside the cell, these prodrugs are metabolized to release the active nucleoside monophosphate. acs.org Studies on the metabolism of these ProTides have revealed the formation of various metabolites, highlighting the complex intracellular processing of these modified nucleotides. acs.org

The metabolic stability of oligonucleotides is another critical factor, particularly for therapeutic applications. Chemical modifications are often introduced to enhance stability against nucleases and improve pharmacokinetic properties. acs.org For instance, the introduction of a phosphorothioate linkage, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, increases nuclease resistance. semanticscholar.org

Elucidating Roles in Cellular Regulatory Networks beyond DNA Synthesis

While nucleotides are fundamental building blocks for DNA and RNA synthesis, they also play critical roles in various cellular regulatory networks. Modified nucleotides and their metabolites can act as signaling molecules, influencing a wide range of cellular processes.

Phosphorylated lipids, such as phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), are key second messengers in cellular signaling cascades. nih.gov They are involved in the recruitment and activation of downstream effector proteins that control cell survival, proliferation, and gene expression. nih.gov Dysregulation of PtdIns(3,4,5)P3 production and metabolism has been implicated in numerous human diseases. nih.gov

Future Perspectives and Methodological Advancements in 3 O Acetylthymidine 5 Diphosphate Research

Computational Chemistry and Structural Biology Approaches

Computational and structural methods offer an atomic-level view of how 3'-O-Acetylthymidine-5'-diphosphate interacts with biological macromolecules. These approaches are essential for predicting binding affinities, understanding mechanisms of action, and guiding the design of more potent and specific analogs.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a ligand, such as this compound, and its target enzyme. nih.govarxiv.org Docking predicts the preferred orientation of the compound when bound to a target protein, while MD simulations provide insights into the stability of the complex and the dynamic changes that occur over time. nih.govresearchgate.net

Table 1: Example Parameters for a Molecular Dynamics Simulation of a this compound-Enzyme Complex

| Parameter | Example Value/Setting | Purpose |

| Force Field | OPLS 2005, AMBER | Describes the potential energy and forces within the system. |

| Water Model | TIP3P | Explicitly represents water molecules to simulate an aqueous environment. |

| System Neutralization | Addition of counter-ions (e.g., Na⁺) | Neutralizes the system's overall charge for simulation stability. |

| Simulation Time | 100-200 nanoseconds (ns) | Allows for the observation of significant conformational changes and interactions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, Hydrogen Bonds, Binding Free Energy | Quantifies the stability, specific interactions, and affinity of the complex. |

This table represents a typical setup for MD simulations; specific parameters would be optimized for the target system.

While computational methods provide predictive models, experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for validating these models and providing high-resolution structural data. nih.gov There is a significant opportunity to use these methods to determine the precise binding mode of this compound.

NMR docking, for example, has been successfully used to determine the undistorted conformation of the related compound thymidine-3',5'-diphosphate (B1679145) when bound to staphylococcal nuclease. nih.gov This technique uses distance restraints derived from NMR experiments, such as the Nuclear Overhauser Effect (NOE), to dock the ligand into the enzyme's binding pocket. Similar studies on this compound would clarify the orientation of the acetyl group and its influence on interactions with key amino acid residues.

Crystallographic studies would provide a static, high-resolution snapshot of the compound within the enzyme's active site. This could definitively map the atomic contacts, water-mediated interactions, and the precise geometry of the binding pocket when occupied by the ligand.

Development of Novel Analytical and Characterization Techniques

The accurate characterization and quantification of this compound in complex biological samples require sophisticated analytical methods. Future advancements will focus on enhancing the sensitivity, specificity, and throughput of these techniques.

Mass spectrometry (MS) is a cornerstone for the characterization of nucleotides. nih.gov Techniques such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) can be optimized for the specific detection and fragmentation of this compound. This allows for unambiguous structural confirmation and can be developed into a quantitative assay for metabolic profiling studies. nih.gov Isotopic labeling strategies could be employed for precise quantification in cellular extracts. nih.gov

Phosphorus-31 (³¹P) NMR spectroscopy is another powerful tool that provides unique insights into the chemical environment of the phosphate (B84403) groups. nih.govresearchgate.net The chemical shifts of the two phosphate moieties in this compound can provide information about their protonation state, coordination with metal ions, and interaction with an enzyme. Future studies will likely employ advanced multi-dimensional NMR experiments to probe the structure and dynamics of the compound in solution. nih.govnih.gov

Table 2: Prospective Analytical Techniques for this compound

| Technique | Application | Information Gained |

| LC-ESI-MS/MS | Structural Confirmation & Quantification | Exact mass, fragmentation pattern, and concentration in biological matrices. |

| ³¹P NMR Spectroscopy | Structural & Interaction Analysis | Information on the phosphate backbone, conformational states (e.g., BI/BII), and enzyme binding. nih.gov |

| 2D NMR (HSQC, HMBC) | Detailed Structural Elucidation | Correlation of proton, carbon, and phosphorus signals to confirm connectivity and 3D structure. |

| Isotopic Labeling MS | Quantitative Metabolic Profiling | Accurate measurement of compound levels by comparing to a heavy-isotope labeled internal standard. nih.gov |

To explore the biological targets of this compound, high-throughput screening (HTS) methodologies are invaluable. nih.gov These automated platforms enable the rapid testing of the compound against large panels of enzymes, such as kinases or phosphatases, to identify potential interactions. youtube.com

Future HTS campaigns could utilize assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction, to screen for inhibitory activity. nih.gov A positive "hit" from such a screen would identify an enzyme whose activity is modulated by this compound, providing a crucial starting point for more detailed mechanistic studies. The development of robust, miniaturized assays is key to enabling large-scale screening efforts efficiently and cost-effectively. revvity.comrsc.org

Comparative Analysis with Other Modified Nucleotides and Analogs

The biological effects of this compound can be better understood by comparing its properties to other modified nucleotides. The 3'-O-acetyl modification is of particular interest, as it neutralizes the negative charge of the hydroxyl group and adds steric bulk, which can significantly alter binding affinity and metabolic stability.

For example, compared to its parent compound, thymidine-5'-diphosphate (B146983), the 3'-acetyl group may prevent the action of certain phosphodiesterases or alter its recognition by polymerases. A comparative analysis with 5'-modified thymidine (B127349) analogs, which have been studied for their membrane permeation characteristics, could provide insights into how modifications at different positions of the sugar ring affect cellular uptake and transport. nih.gov Furthermore, comparing its inhibitory profile against a panel of enzymes with that of other known nucleotide inhibitors, such as 2',3'-Dideoxythymidine-5'-O-(1-Thiotriphosphate), can help to map its specificity and potential mechanism of action. trilinkbiotech.com Such comparative studies are essential for building a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

Elucidation of Structure-Activity Relationships Across Nucleotide Analog Families

The biological activity of a nucleotide analog is intrinsically linked to its three-dimensional structure and how it interacts with cellular machinery. The elucidation of structure-activity relationships (SAR) is a critical step in optimizing the therapeutic potential and specificity of compounds like this compound. nih.gov SAR studies aim to systematically modify different parts of the molecule—the nucleobase, the sugar moiety, and the phosphate chain—and observe the resulting changes in biological activity. nih.gov

For this compound, a key area of investigation is the impact of the 3'-O-acetyl group. This modification, compared to the natural 3'-hydroxyl group of thymidine, can significantly alter the compound's interaction with enzymes such as DNA polymerases and kinases. Over the years, numerous modifications to the nucleoside scaffold have been made, including alterations to the sugar, nucleobase, and phosphate group, to modulate biological activity. nih.gov

Table 1: Impact of Modifications at the 3'-Position of Nucleoside Analogs on Biological Activity

| Modification at 3'-Position | General Effect on Biological Activity | Example Compound Class | Key Research Findings |

| Hydroxyl (-OH) | Natural substrate for polymerases, allowing chain elongation. | Deoxyribonucleosides | Essential for DNA and RNA synthesis. |

| Azido (-N₃) | Potent chain terminator of DNA synthesis. | Azidothymidine (AZT) | A cornerstone of early HIV therapy. |

| Fluoro (-F) | Can act as a chain terminator or modulate sugar pucker, affecting enzyme binding. | 2'-deoxy-2'-fluoronucleosides | Often exhibit antiviral or anticancer properties. |

| Methyl (-CH₃) | Can sterically hinder polymerase activity, leading to chain termination. | 3'-O-methylnucleosides | Substitutions at the O3' position can lead to a complete loss of antiviral activity in some cases. wikipedia.org |

| Acetyl (-OCOCH₃) | May act as a prodrug moiety, being removed by cellular esterases to reveal the active 3'-OH form. Can also influence membrane permeability and enzyme recognition. | 3'-O-acetylated nucleosides | The acetyl group can be a key factor in improving the pharmacokinetic properties of a nucleoside analog. |

Future research will likely involve the synthesis and evaluation of a series of analogs of this compound with varied acyl groups at the 3'-position (e.g., propionyl, butyryl) to fine-tune the balance between metabolic stability and enzymatic conversion to the active form. Furthermore, combining modifications at the 3'-position with alterations in the nucleobase or phosphate chain could lead to the discovery of compounds with novel mechanisms of action.

Distinction from Other Acetylated or Phosphorylated Biomolecules (e.g., CDP-sugars)

The cellular environment is replete with a diverse array of acetylated and phosphorylated molecules, each with specific roles. To understand the unique biological functions of this compound, it is crucial to distinguish it from other structurally related biomolecules, such as cytidine (B196190) diphosphate (B83284) (CDP)-sugars. researchgate.netnih.gov

Table 2: Comparison of this compound and CDP-sugars

| Feature | This compound | CDP-sugars (e.g., CDP-glucose) |

| Nucleobase | Thymine (B56734) (a pyrimidine) | Cytosine (a pyrimidine) |

| Sugar Moiety | 2'-deoxyribose | Typically ribose in the nucleotide portion and a different sugar (e.g., glucose) attached to the diphosphate. |

| Key Modification | 3'-O-acetyl group on the deoxyribose. | A sugar molecule is attached to the diphosphate. |

| Primary Role | Potential chain-terminating substrate for DNA polymerases or a prodrug of thymidine diphosphate. | Donors of sugar units for glycosyltransferases in the synthesis of polysaccharides and glycoproteins. |

| Metabolic Fate | Likely processed by kinases, phosphatases, and esterases. | Utilized by glycosyltransferases, with the release of CDP. |

The presence of the 3'-O-acetyl group and the deoxyribose sugar in this compound earmarks it for interaction with enzymes involved in nucleic acid metabolism. In contrast, the ribose sugar in the cytidine part and the appended sugar in CDP-sugars direct them towards carbohydrate biosynthesis pathways. Methodologically, distinguishing these molecules in a cellular extract would involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which can separate and identify compounds based on their distinct masses and retention times.

Addressing Research Challenges and Identifying New Avenues

The successful translation of a promising compound like this compound from a laboratory curiosity to a valuable research tool or therapeutic agent requires overcoming several inherent challenges.

Overcoming Limitations in Metabolic Stability and Specificity

A primary hurdle for many nucleotide analogs is their metabolic instability. The multiple phosphorylation steps required for activation, and the susceptibility to dephosphorylation and degradation by cellular enzymes, can limit their efficacy. sigmaaldrich.com The 3'-O-acetyl group of this compound introduces an additional layer of complexity, as it is potentially labile to cellular esterases. While this can be a desirable feature for a prodrug, uncontrolled or rapid deacetylation at non-target sites can reduce the compound's bioavailability and specificity.

Strategies to enhance metabolic stability and specificity include:

Prodrug Approaches: The "ProTide" technology, for instance, masks the phosphate groups of a nucleotide monophosphate with moieties that are cleaved intracellularly to release the active drug, bypassing the often inefficient initial phosphorylation step. nih.gov A similar strategy could be envisioned for diphosphates.

Chemical Modifications: Introducing modifications that sterically hinder the approach of degradative enzymes without compromising activity at the target enzyme.

Targeted Delivery: Encapsulating the nucleotide analog in nanoparticles or liposomes to protect it from degradation in circulation and deliver it more specifically to target tissues or cells.

Improving specificity often involves designing analogs that are preferentially recognized by viral or cancer-specific enzymes over their host cell counterparts. This requires detailed structural information of the target enzymes to guide the design of analogs that fit snugly into the active site of the desired target.

Designing Analogs with Tunable Biochemical Properties for Research Tools

Beyond therapeutic applications, nucleotide analogs are invaluable tools for probing biological processes. By incorporating specific modifications, this compound can be transformed into a versatile research probe.

Table 3: Designing Tunable Nucleotide Analogs for Research

| Desired Property | Modification Strategy | Potential Application for this compound Analog |

| Fluorescence | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the nucleobase or the terminal phosphate. | To visualize the incorporation of the nucleotide into DNA in real-time during replication or repair studies. |

| Cross-linking | Incorporation of a photo-reactive group (e.g., azido, thiono). | To identify and characterize proteins that interact with the nucleotide, such as polymerases or kinases. |

| Affinity Tagging | Conjugation of a biotin (B1667282) molecule. | For the purification of enzymes that bind to the nucleotide analog or for the isolation of newly synthesized DNA containing the analog. |

| Altered Enzyme Specificity | Systematic modification of the sugar and base moieties. | To create analogs that are specific inhibitors of a particular DNA polymerase, allowing for the dissection of the roles of different polymerases in DNA metabolism. |

The 3'-O-acetyl group itself can be considered a "tunable" feature. By replacing it with other chemical groups of varying size, charge, and reactivity, it may be possible to systematically alter the analog's interaction with enzymes, thereby fine-tuning its biochemical properties for specific research questions. For example, replacing the acetyl group with a non-hydrolyzable moiety could create a permanent chain terminator, while attaching a bulky group could probe the steric constraints of a polymerase active site. The synthetic versatility of nucleoside chemistry provides a rich platform for the creation of such tailored research tools.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | -78°C | Prevents decomposition |

| Solvent | CH₂Cl₂ | Enhances reagent solubility |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

What analytical methods are most effective for characterizing this compound, and how are they validated?

Basic Research Question

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 260 nm resolve impurities (e.g., ≤1.5% ddTDP contamination) .

- Raman Spectroscopy : Peaks at 1240 cm⁻¹ (P=O stretching) and 1720 cm⁻¹ (acetyl C=O) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (expected [M-H]⁻: ~501.1 Da).

Q. Method Validation :

- Linearity : Calibration curves (R² > 0.99) for HPLC.

- Limit of Detection (LOD) : ≤0.1% for impurities via spiked recovery tests.

How does the 3'-O-acetyl modification affect enzymatic interactions compared to non-acetylated thymidine diphosphates?

Advanced Research Question

The acetyl group sterically hinders binding to enzymes like thymidylate kinase, reducing phosphorylation efficiency by ~40% compared to deoxythymidine diphosphate (dTDP) . To assess this:

- Kinetic Assays : Measure and using purified thymidylate kinase and ATP as a phosphate donor.

- Molecular Docking : Simulate binding affinities with software like AutoDock Vina to identify steric clashes.

Q. Table 2: Enzymatic Activity Comparison

| Compound | (μM) | (nmol/min/mg) |

|---|---|---|

| dTDP | 12.3 ± 1.2 | 45.6 ± 3.8 |

| 3'-O-Acetyl-dTDP | 28.7 ± 2.5 | 27.1 ± 2.1 |

What strategies mitigate variability in nucleotide incorporation assays using this compound?

Advanced Research Question

Variability arises from:

- Enzyme lot differences : Standardize enzyme sources (e.g., calf thymus DNA polymerase α/β) and pre-treat with phosphatase inhibitors .

- Substrate degradation : Store aliquots at -80°C and avoid freeze-thaw cycles (>2-year stability) .

- Buffer composition : Include 1 mM MgCl₂ to stabilize diphosphate binding.

Q. Validation Protocol :

Pre-incubate enzyme with inhibitor cocktails (e.g., 10 mM NaF).

Use internal controls (e.g., ³²P-labeled dTDP) to track reaction progress.

What role does this compound play in nucleotide salvage pathways?

Basic Research Question

Unlike dTDP, the acetylated form is not a direct substrate for thymidine kinase. Instead, it may act as a competitive inhibitor (IC₅₀ ~15 μM) by occupying the enzyme’s active site . To study this:

- Radiolabeled Uptake Assays : Compare ³H-thymidine incorporation in cell lysates with/without acetyl-dTDP.

- Metabolic Profiling : Use LC-MS to quantify thymidine derivatives in pathways.

How can conflicting reports about the compound’s stability at neutral pH be resolved?

Advanced Research Question

Contradictions arise from buffer ionic strength differences. For example:

Q. Resolution Protocol :

Conduct stability tests in physiologically relevant buffers.

Monitor degradation via HPLC-UV at 24-hour intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.